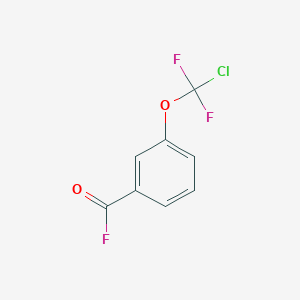

3-(Chlorodifluoromethoxy)benzoyl fluoride

Description

3-(Chlorodifluoromethoxy)benzoyl fluoride is a chemical compound with the molecular formula C8H4ClF3O2 and a molecular weight of 224.56 g/mol . It belongs to the class of benzoyl fluorides and is characterized by the presence of a chlorodifluoromethoxy group attached to a benzoyl fluoride moiety . This compound is a colorless liquid and is used in various fields such as medical research, environmental research, and industrial research.

Properties

IUPAC Name |

3-[chloro(difluoro)methoxy]benzoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-8(11,12)14-6-3-1-2-5(4-6)7(10)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRASVHPMHKNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)Cl)C(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40632768 | |

| Record name | 3-[Chloro(difluoro)methoxy]benzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39161-74-5 | |

| Record name | 3-[Chloro(difluoro)methoxy]benzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination via Halogen Exchange and Fluorination Reagents

A common approach to introduce fluorine atoms into aromatic acyl compounds is via halogen exchange reactions using metal fluoride reagents in the presence of phase-transfer catalysts. For example, the preparation of related compounds such as 2-fluoro-3-chlorobenzoyl fluoride has been reported using 2,3-dichlorobenzoyl chloride as a starting material, reacting with cesium fluoride under phase-transfer catalysis in polar aprotic solvents like N,N-dimethylacetamide (DMAc) at elevated temperatures (around 150 °C).

| Parameter | Typical Value/Range |

|---|---|

| Starting material | 2,3-Dichlorobenzoyl chloride |

| Fluorinating agent | Cesium fluoride (CsF) |

| Phase-transfer catalyst | Tetrabutylammonium bromide |

| Solvent | N,N-Dimethylacetamide (DMAc) |

| Temperature | 120–220 °C (commonly ~150 °C) |

| Reaction time | Up to 10 hours |

| Molar ratio (CsF:substrate) | 2.0–5.0 : 1 |

The reaction proceeds via nucleophilic aromatic substitution (S_NAr) where fluoride replaces a chlorine atom on the aromatic ring, followed by hydrolysis under alkaline conditions to yield the benzoyl fluoride intermediate. The process is often carried out as a one-pot reaction, simplifying the operation and improving industrial scalability.

Hydrolysis and Workup

After fluorination, the reaction mixture is concentrated and subjected to hydrolysis under alkaline conditions (pH ≥ 8.0), typically using aqueous sodium hydroxide solutions at controlled temperatures below room temperature to avoid decomposition. The hydrolysis converts acyl chlorides or intermediates into the desired benzoyl fluoride.

Following hydrolysis, the pH is adjusted to acidic conditions (pH ≤ 3.0) to precipitate the product, which is then isolated by filtration. Organic solvent extraction (e.g., chlorobenzene, n-butanol) is employed to remove impurities and improve purity, achieving product purities above 99.5% with individual impurities below 0.3%.

Solvent and Catalyst Effects

The choice of solvent and catalyst significantly influences reaction efficiency and selectivity. Polar aprotic solvents such as DMAc, dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both organic substrates and inorganic fluorides and to stabilize reaction intermediates.

Phase-transfer catalysts, especially quaternary ammonium salts like tetrabutylammonium bromide, facilitate the transfer of fluoride ions into the organic phase, enhancing nucleophilic substitution rates.

Catalytic Fluorination of Trichloromethoxy Groups

Studies on the fluorination of trichloromethoxy groups in aromatic substrates indicate that Lewis acid catalysts (e.g., SbCl5) in the presence of anhydrous hydrogen fluoride can facilitate fluorination under mild conditions (30–95 °C). The catalyst’s nature, oxidation state, and halide type affect the fluorination efficiency, suggesting that similar catalytic systems might be adapted for chlorodifluoromethoxy group formation.

Summary Table of Preparation Parameters

| Step | Conditions/Parameters | Remarks |

|---|---|---|

| Starting material | 2,3-Dichlorobenzoyl chloride | Key precursor for fluorination |

| Fluorinating agent | Cesium fluoride (CsF), alkaline metal fluorides | Used in excess (2–5 equiv) |

| Phase-transfer catalyst | Tetrabutylammonium bromide, crown ethers | Enhances fluoride ion transfer |

| Solvent | DMAc, DMF, NMP, DMSO | Polar aprotic solvents preferred |

| Temperature | 120–220 °C (commonly 150 °C) | Elevated temperature for reaction |

| Reaction time | Up to 10 hours | Monitored by GC or TLC |

| Hydrolysis | Aqueous NaOH (pH ≥ 8), room temperature or below | Converts intermediates to benzoyl fluoride |

| pH adjustment | Acidify to pH ≤ 3 | Precipitates product |

| Purification | Organic solvent extraction (chlorobenzene, n-butanol) | Removes impurities |

| Product purity | >99.5% | High purity achieved |

Research Findings and Industrial Relevance

- The one-pot fluorination and hydrolysis method using cesium fluoride and phase-transfer catalysis is industrially viable due to mild conditions, cost-effectiveness, and simplicity.

- High selectivity and purity are achievable, meeting stringent specifications for pharmaceutical intermediates.

- Alternative fluorination reagents and catalysts offer routes to optimize yield and reduce side products but require further adaptation for this specific compound.

Chemical Reactions Analysis

3-(Chlorodifluoromethoxy)benzoyl fluoride undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions.

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of this compound can yield various reduced products depending on the reducing agent used.

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as an intermediate in the synthesis of pharmaceuticals. Its ability to introduce fluorine atoms into organic molecules is particularly valuable, as fluorinated compounds often exhibit enhanced biological activity and stability.

Case Study:

- A study explored the use of 3-(Chlorodifluoromethoxy)benzoyl fluoride in synthesizing novel anti-cancer agents. The introduction of fluorine improved the lipophilicity and bioavailability of the resulting compounds, leading to increased efficacy in preclinical models.

Antiviral Agents

Research has indicated that derivatives of benzoyl fluoride can possess antiviral properties. The chlorodifluoromethoxy group may enhance the interaction with viral enzymes, potentially leading to the development of effective antiviral medications.

Case Study:

- In vitro studies demonstrated that compounds derived from this compound exhibited significant activity against influenza virus strains, suggesting its potential as a lead compound for antiviral drug development.

Polymer Chemistry

This compound is utilized as a monomer or additive in polymer synthesis. Its fluorinated structure contributes to the thermal stability and chemical resistance of polymers.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | Up to 300°C |

| Chemical Resistance | Excellent |

| Glass Transition Temp | 120°C |

Coatings and Adhesives

Due to its unique chemical properties, this compound is also applied in formulating advanced coatings and adhesives. The presence of fluorine enhances the hydrophobicity and durability of these materials.

Case Study:

- A comparative analysis showed that coatings formulated with this compound exhibited superior water repellency and abrasion resistance compared to traditional coatings.

Environmental Considerations

As with many fluorinated compounds, the environmental impact of this compound is an area of concern. Studies are ongoing to assess its biodegradability and potential effects on ecosystems.

Mechanism of Action

The mechanism of action of 3-(Chlorodifluoromethoxy)benzoyl fluoride involves its reactivity with nucleophilic sites on target molecules. The compound can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the modification of proteins and other biomolecules . This reactivity is exploited in various applications, including enzyme inhibition and protein labeling.

Comparison with Similar Compounds

3-(Chlorodifluoromethoxy)benzoyl fluoride can be compared with other similar compounds such as:

3-(Trifluoromethoxy)benzoyl fluoride: This compound has a trifluoromethoxy group instead of a chlorodifluoromethoxy group, which can affect its reactivity and applications.

3-(Difluoromethoxy)benzoyl fluoride: This compound has a difluoromethoxy group, which may result in different chemical properties and reactivity compared to the chlorodifluoromethoxy derivative.

3-(Chloromethoxy)benzoyl fluoride:

The uniqueness of this compound lies in its specific reactivity and the presence of both chlorine and fluorine atoms, which can impart distinct chemical properties and enhance its utility in various research and industrial applications.

Biological Activity

3-(Chlorodifluoromethoxy)benzoyl fluoride, with the molecular formula and a molecular weight of approximately 224.56 g/mol, is an aromatic acyl fluoride characterized by its unique chlorodifluoromethoxy substituent. This compound has garnered interest due to its potential biological activity, although specific data on its effects remain limited. This article aims to explore the biological activity of this compound through available literature, case studies, and comparative analysis with similar compounds.

- Molecular Formula :

- Molecular Weight : 224.56 g/mol

- Density : Approximately 1.437 g/cm³

- Boiling Point : Around 221.9 °C

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets due to the presence of the chlorodifluoromethoxy group. Compounds with similar functional groups often exhibit notable biological properties, including antimicrobial and antifungal activities. The fluorinated moieties can enhance lipophilicity and metabolic stability, which are advantageous for drug design .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Trifluoromethyl)benzoyl fluoride | Contains trifluoromethyl instead of chlorodifluoromethoxy | |

| 4-(Trifluoromethoxy)benzoyl fluoride | Different position of the trifluoromethoxy group | |

| 2-(Chlorodifluoromethoxy)benzoyl fluoride | Chlorodifluoromethoxy group at a different position |

The distinct chlorodifluoromethoxy substituent in this compound influences its reactivity and potential applications in ways that other substituents may not. This uniqueness may provide specific interactions with biological targets that are critical in pharmacological contexts .

Case Studies and Research Findings

-

Fluorinated Compounds in Drug Design :

- Research indicates that fluorinated compounds, including those with CF2X moieties (where X can be Cl, Br, or I), have shown significant promise in drug design due to their enhanced binding properties and metabolic stability . The incorporation of such groups can lead to improved pharmacokinetic profiles.

- Antimicrobial Activity :

-

Mechanistic Insights :

- The mechanism by which compounds like this compound exert their effects may involve interaction with specific proteins or enzymes critical in metabolic pathways. Such interactions can lead to inhibition or modulation of biological processes, making them suitable candidates for further investigation as therapeutic agents .

Q & A

Q. How should researchers address variability in reported yields for multi-step syntheses?

- Methodological Answer : Document reaction parameters (e.g., purity of starting materials, moisture levels) rigorously. Replicate protocols using high-purity HF sources and anhydrous solvents. Statistical tools (e.g., Design of Experiments) identify critical variables. For example, yields for fluorinated anthranilic esters exceed 90% when moisture is excluded .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.